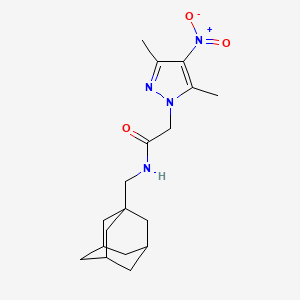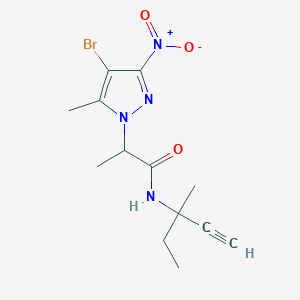
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide
Descripción general
Descripción
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as ADMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a selective COX-2 inhibitor. COX-2 is an enzyme that plays a role in inflammation and pain, and selective inhibitors of this enzyme have been shown to have therapeutic potential for a variety of conditions. N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to be a potent and selective inhibitor of COX-2, making it a promising candidate for further study in this area.
Another area of interest is N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide's potential as a fluorescent probe for imaging. N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have fluorescent properties, and it has been used as a probe for imaging in a variety of biological systems. Its fluorescent properties make it a valuable tool for studying cellular processes and for developing new imaging techniques.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to selectively inhibit COX-2, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a variety of interesting biochemical and physiological effects. In addition to its potential as a COX-2 inhibitor and fluorescent probe, it has also been shown to have antitumor activity and to have potential as an anti-inflammatory and analgesic agent. It has also been shown to have antioxidant properties and to be neuroprotective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. It has a variety of potential applications in scientific research, including as a COX-2 inhibitor, fluorescent probe, and antitumor agent. However, there are also some limitations to its use. It has relatively low solubility in water, which may limit its use in some applications. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is its potential as a COX-2 inhibitor for the treatment of inflammatory conditions. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Another area of interest is its potential as a fluorescent probe for imaging. Further studies are needed to optimize its properties for use in imaging applications. Additionally, there is potential for the development of new derivatives of N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide with improved properties for specific applications.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-11-17(22(24)25)12(2)21(20-11)9-16(23)19-10-18-6-13-3-14(7-18)5-15(4-13)8-18/h13-15H,3-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVLEODDYTYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-adamantan-1-ylmethyl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298741.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4298752.png)
![3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298756.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4298764.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298771.png)

![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298792.png)

